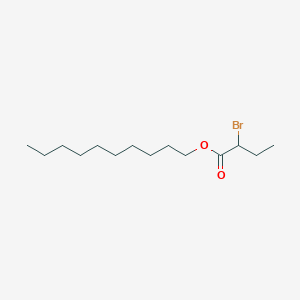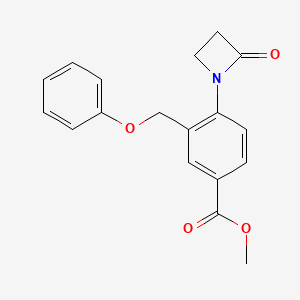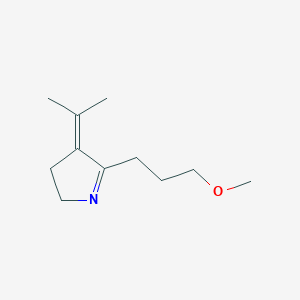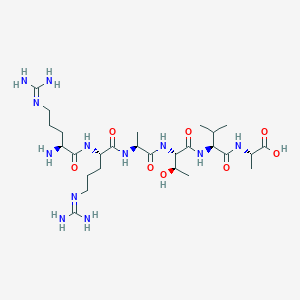
Decyl 2-bromobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decyl 2-bromobutanoate is an organic compound with the molecular formula C14H27BrO2 It is a brominated ester, characterized by the presence of a bromine atom attached to the second carbon of a butanoate group, which is further esterified with a decyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Decyl 2-bromobutanoate can be synthesized through the esterification of 2-bromobutanoic acid with decanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Decyl 2-bromobutanoate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different substituted products.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiols (R-SH). The reactions are typically carried out in polar solvents such as ethanol or water.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether or tetrahydrofuran (THF) as the solvent.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products such as decyl 2-hydroxybutanoate, decyl 2-aminobutanoate, or decyl 2-thiobutanoate can be formed.
Reduction: The major product is decyl 2-bromobutanol.
Hydrolysis: The products are 2-bromobutanoic acid and decanol.
Wissenschaftliche Forschungsanwendungen
Decyl 2-bromobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a building block for drug development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Decyl 2-chlorobutanoate: Similar in structure but with a chlorine atom instead of bromine.
Decyl 2-iodobutanoate: Contains an iodine atom in place of bromine.
Decyl 2-fluorobutanoate: Features a fluorine atom instead of bromine.
Uniqueness
Decyl 2-bromobutanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its halogenated analogs. Bromine is more reactive than chlorine but less reactive than iodine, making this compound a versatile intermediate in organic synthesis .
Eigenschaften
| 86711-86-6 | |
Molekularformel |
C14H27BrO2 |
Molekulargewicht |
307.27 g/mol |
IUPAC-Name |
decyl 2-bromobutanoate |
InChI |
InChI=1S/C14H27BrO2/c1-3-5-6-7-8-9-10-11-12-17-14(16)13(15)4-2/h13H,3-12H2,1-2H3 |
InChI-Schlüssel |
PXWPPMIZSAEDJP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOC(=O)C(CC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Azabicyclo[4.2.0]octane--iodomethane (1/1)](/img/structure/B14420502.png)


![Phenol, 4-[(2-naphthalenylimino)methyl]-](/img/structure/B14420531.png)




